1-Methylpyrrolidin-3-yl methanesulfonate

Description

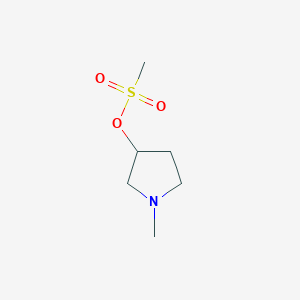

1-Methylpyrrolidin-3-yl methanesulfonate is a methanesulfonate ester featuring a 1-methylpyrrolidin-3-yl group. Methanesulfonate esters are characterized by their sulfonate (–SO₃–) group attached to a methyl moiety, which often acts as a leaving group in organic reactions.

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

(1-methylpyrrolidin-3-yl) methanesulfonate |

InChI |

InChI=1S/C6H13NO3S/c1-7-4-3-6(5-7)10-11(2,8)9/h6H,3-5H2,1-2H3 |

InChI Key |

ZLSJKTQPVNLALJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)OS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinyl Derivatives with Modified Ester Groups

1-Methylpyrrolidin-3-yl 4-Iodobenzoates (Compounds 2 and 3)

- Structure : These compounds (Table 2.1 in ) replace the methanesulfonate group with a 4-iodobenzoate ester.

- Synthesis: Synthesized in moderate yields (41–54%) with ≥97% purity via esterification reactions .

- Applications : Designed as cholinesterase ligands for imaging neurological disorders, highlighting the role of the pyrrolidinyl scaffold in targeting enzymes .

Comparison with 1-Methylpyrrolidin-3-yl Methanesulfonate :

- The methanesulfonate group may confer distinct solubility and reactivity compared to the iodobenzoate group.

Other Methanesulfonate Esters

Lead Methanesulfonate

- Physical Properties : Colorless liquid, corrosive to metals, and stable under standard conditions .

- Hazards : Releases toxic sulfur oxides and metal fumes upon decomposition. Causes respiratory irritation and central nervous system toxicity .

Ethyl Methanesulfonate

Comparison with this compound :

- Reactivity : Both lead and ethyl methanesulfonate exhibit high reactivity due to the sulfonate leaving group. However, the 1-methylpyrrolidin-3-yl substituent may sterically hinder nucleophilic attacks, reducing acute toxicity compared to ethyl methanesulfonate.

- Toxicity Profile : The pyrrolidinyl group may mitigate systemic toxicity by altering metabolic pathways, unlike lead or ethyl derivatives, which directly release toxic byproducts.

Tetramethylpyrrolidinyl Methanesulfonates

(1-Acetyl-2,2,5,5-Tetramethylpyrrol-3-yl)methyl Methanesulfonate

Comparison with this compound :

- Steric Effects : The tetramethyl and acetyl groups in this compound likely enhance hydrophobicity and steric hindrance, reducing reactivity compared to the simpler 1-methylpyrrolidinyl analog.

- Stability : Increased steric bulk may improve thermal stability but limit solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.